N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Overview
Description
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C13H24BN3O2 and its molecular weight is 265.16 g/mol. The purity is usually 95%.
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Biological Activity
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group and a pyrazole moiety linked to a boron-containing dioxaborolane. The molecular formula is with a molecular weight of approximately 291.2 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆BNO₃ |
Molecular Weight | 291.2 g/mol |
CAS Number | 873078-93-4 |
Purity | 98% |
Research indicates that compounds containing the pyrazole and dioxaborolane structures exhibit various biological activities, particularly in the modulation of enzyme activities related to cancer and inflammation. The presence of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets through boron coordination chemistry, which can facilitate interactions with nucleophiles in biological systems.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds featuring pyrazole and dioxaborolane structures. For instance:
- Inhibition of Receptor Tyrosine Kinases : Compounds with similar scaffolds have shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain pyrazolo[4,3-b]pyridine derivatives exhibited over 50% inhibition against FGFR1 at concentrations as low as 10 µM .
- Cell Proliferation Studies : In vitro studies demonstrated that compounds with the dioxaborolane group could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
This compound has also been investigated for neuroprotective properties:
- Modulation of Muscarinic Receptors : Research has indicated that derivatives of pyrazole can act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine signaling which is crucial for cognitive functions .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested alongside known FGFR inhibitors. The results showed that it significantly reduced cell viability at micromolar concentrations and induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
Animal studies demonstrated that administration of N,N-dimethyl derivatives led to improved outcomes in models of neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival rates.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQBZWWJPKONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727767 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-80-9 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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